molecular formula C11H8FNOS B13185105 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

Cat. No.: B13185105
M. Wt: 221.25 g/mol
InChI Key: ZHALPDORXCDVIU-UHFFFAOYSA-N
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Description

4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a fluoro group and a thiazole ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the formation of the thiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the reaction of 4-fluorobenzaldehyde with 3-methyl-1,2-thiazole under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzylamine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness

4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is unique due to its combination of a fluoro-substituted benzaldehyde and a thiazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications .

Properties

Molecular Formula

C11H8FNOS

Molecular Weight

221.25 g/mol

IUPAC Name

4-fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

InChI

InChI=1S/C11H8FNOS/c1-7-4-11(15-13-7)9-5-8(6-14)2-3-10(9)12/h2-6H,1H3

InChI Key

ZHALPDORXCDVIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C2=C(C=CC(=C2)C=O)F

Origin of Product

United States

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